N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group (-S-CH2CH3). A sulfanyl-linked acetamide moiety is attached to position 2 of the thiadiazole, connecting to a 1H-indol-3-yl group substituted at the 1-position with a 4-methylphenylmethyl (-CH2-C6H4-CH3) group. Its design combines lipophilic (ethylsulfanyl, indole) and hydrogen-bonding (acetamide) motifs, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS3/c1-3-28-22-25-24-21(30-22)23-20(27)14-29-19-13-26(18-7-5-4-6-17(18)19)12-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTAEEHYUXNDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl mercaptan in the presence of a base.
Synthesis of the Indole Moiety: The indole moiety is synthesized separately by Fischer indole synthesis, involving phenylhydrazine and an appropriate ketone.
Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the indole moiety, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole or indole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biological Probes: Used in studies to probe biological pathways and mechanisms.
Medicine
Drug Development: Potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Antimicrobial Agents: Potential antimicrobial properties due to its unique structure.
Industry
Material Science:
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogs from the evidence:
Key Findings from Comparative Analysis
Core Heterocycle Influence :
- Substituent Effects: Ethylsulfanyl (target compound): Enhances lipophilicity (LogP ~3–4 inferred) compared to hydroxyl () or methoxy groups (). Indole vs.
Biological Activity :
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound that exhibits significant biological activities due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its pharmacological potentials and mechanisms of action.
1. Structural Overview
The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole group further enhances its biological profile by potentially contributing to various pharmacological effects.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown promising antimicrobial properties. Studies have demonstrated that derivatives of thiadiazole exhibit activity against a variety of pathogens:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | |
| Thiadiazole-based Compounds | Antifungal |
Anticancer Properties
Research indicates that thiadiazole derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, compounds have been shown to affect RNA and DNA synthesis without impacting protein synthesis:
| Mechanism of Action | Effect |
|---|---|
| Inhibition of DNA synthesis | Reduces cancer cell proliferation |
| Targeting key kinases | Alters tumorigenesis processes |
Studies reported IC50 values indicating varying degrees of effectiveness against different cancer cell lines:
Urease Inhibition
Recent findings suggest that thiadiazole derivatives can act as effective urease inhibitors. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence inhibitory potency:
| Compound | IC50 Value (µM) | Description |
|---|---|---|
| Analog 8 | 0.50 ± 0.01 | Most potent urease inhibitor in the series studied |
The biological activity of this compound can be attributed to several mechanisms:
- Intermolecular Interactions : The thiadiazole's heteroatoms facilitate interactions with biological targets, enhancing binding affinity and specificity.
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes like urease and carbonic anhydrase, which are crucial in various metabolic pathways.
4. Case Studies
Several studies have synthesized and tested various thiadiazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized multiple diindolylmethane derivatives bearing thiadiazole and evaluated their urease inhibitory potential, revealing promising results with IC50 values indicating strong inhibition compared to standard drugs .
- Anticancer Screening : Another research effort focused on evaluating the anticancer properties of thiadiazole derivatives against different cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
